Cas no 2171349-07-6 ((2R)-2-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acid)

(2R)-2-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acid is a specialized N-Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a cyclobutyl side chain and a sterically hindered 3,3-dimethylbutanoic acid moiety, offering unique conformational constraints for peptide backbone modification. The Fmoc-protecting group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, enabling selective deprotection under mild basic conditions. Its stereochemical purity (R-configuration) and tailored structure make it valuable for studying peptide folding, stability, and receptor interactions. The tert-butyl-like dimethyl substitution enhances lipophilicity, potentially improving membrane permeability in bioactive peptide design. This derivative is particularly useful for probing structure-activity relationships in constrained peptide systems.
(2R)-2-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acid structure
2171349-07-6 structure
Product name:(2R)-2-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acid
CAS No:2171349-07-6
MF:C28H34N2O5
Molecular Weight:478.579967975616
CID:6079837
PubChem ID:165822466

(2R)-2-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acid 化学的及び物理的性質

名前と識別子

    • (2R)-2-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acid
    • EN300-1533905
    • (2R)-2-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3,3-dimethylbutanoic acid
    • 2171349-07-6
    • インチ: 1S/C28H34N2O5/c1-28(2,3)24(26(32)33)30-25(31)22(17-9-8-10-17)15-29-27(34)35-16-23-20-13-6-4-11-18(20)19-12-5-7-14-21(19)23/h4-7,11-14,17,22-24H,8-10,15-16H2,1-3H3,(H,29,34)(H,30,31)(H,32,33)/t22?,24-/m0/s1
    • InChIKey: QWNTZUZJCVWEDK-GITCGBDTSA-N
    • SMILES: O=C(C(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C1CCC1)N[C@@H](C(=O)O)C(C)(C)C

計算された属性

  • 精确分子量: 478.24677219g/mol
  • 同位素质量: 478.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 752
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 5.4
  • トポロジー分子極性表面積: 105Ų

(2R)-2-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1533905-2.5g
(2R)-2-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3,3-dimethylbutanoic acid
2171349-07-6
2.5g
$5380.0 2023-06-05
Enamine
EN300-1533905-0.25g
(2R)-2-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3,3-dimethylbutanoic acid
2171349-07-6
0.25g
$2525.0 2023-06-05
Enamine
EN300-1533905-5.0g
(2R)-2-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3,3-dimethylbutanoic acid
2171349-07-6
5g
$7961.0 2023-06-05
Enamine
EN300-1533905-10.0g
(2R)-2-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3,3-dimethylbutanoic acid
2171349-07-6
10g
$11805.0 2023-06-05
Enamine
EN300-1533905-250mg
(2R)-2-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3,3-dimethylbutanoic acid
2171349-07-6
250mg
$2525.0 2023-09-26
Enamine
EN300-1533905-1000mg
(2R)-2-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3,3-dimethylbutanoic acid
2171349-07-6
1000mg
$2745.0 2023-09-26
Enamine
EN300-1533905-50mg
(2R)-2-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3,3-dimethylbutanoic acid
2171349-07-6
50mg
$2306.0 2023-09-26
Enamine
EN300-1533905-2500mg
(2R)-2-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3,3-dimethylbutanoic acid
2171349-07-6
2500mg
$5380.0 2023-09-26
Enamine
EN300-1533905-1.0g
(2R)-2-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3,3-dimethylbutanoic acid
2171349-07-6
1g
$2745.0 2023-06-05
Enamine
EN300-1533905-5000mg
(2R)-2-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3,3-dimethylbutanoic acid
2171349-07-6
5000mg
$7961.0 2023-09-26

(2R)-2-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acid 関連文献

(2R)-2-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acidに関する追加情報

Research Brief on (2R)-2-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acid (CAS: 2171349-07-6)

In recent years, the compound (2R)-2-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acid (CAS: 2171349-07-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promise in various therapeutic applications, particularly in the development of novel peptide-based drugs. The presence of the cyclobutyl group and the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group makes it a valuable intermediate in solid-phase peptide synthesis (SPPS), a cornerstone technique in modern drug discovery.

Recent studies have focused on optimizing the synthesis and application of this compound. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role in the synthesis of cyclic peptides with enhanced bioavailability and target specificity. The researchers employed a combination of SPPS and solution-phase techniques to achieve high yields and purity, underscoring the compound's versatility. Additionally, the study demonstrated that the steric hindrance provided by the 3,3-dimethylbutanoic acid moiety significantly improves the stability of the resulting peptides in physiological conditions.

Another key area of research involves the use of (2R)-2-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acid in the development of protease inhibitors. A 2022 study published in Bioorganic & Medicinal Chemistry Letters explored its incorporation into inhibitors targeting viral proteases, such as those of SARS-CoV-2. The compound's rigid cyclobutyl ring was found to enhance binding affinity to the protease active site, while the Fmoc group facilitated efficient purification and characterization of the inhibitors. These findings suggest potential applications in antiviral therapy.

Beyond its therapeutic potential, the compound has also been investigated for its utility in chemical biology tools. A 2023 preprint on bioRxiv detailed its use in the design of activity-based probes (ABPs) for studying enzyme function. The researchers leveraged the compound's reactive groups to create probes that selectively label cysteine proteases, enabling real-time monitoring of enzymatic activity in complex biological systems. This application highlights the compound's dual role as both a therapeutic agent and a research tool.

In conclusion, (2R)-2-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acid (CAS: 2171349-07-6) represents a versatile and valuable molecule in chemical biology and pharmaceutical research. Its unique structural properties and broad applicability make it a focal point for ongoing studies aimed at advancing drug discovery and chemical biology. Future research is expected to further elucidate its potential in novel therapeutic and diagnostic applications.

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